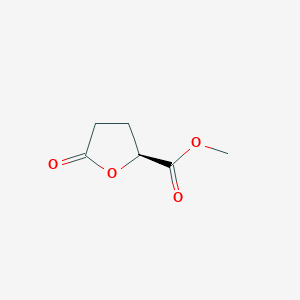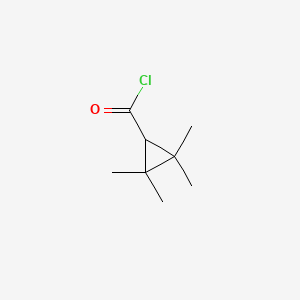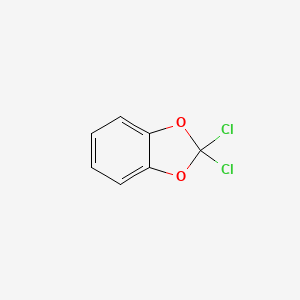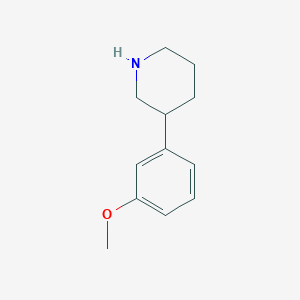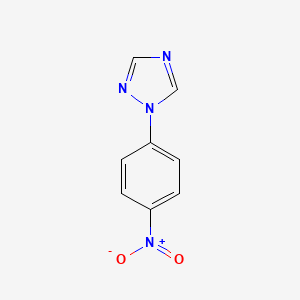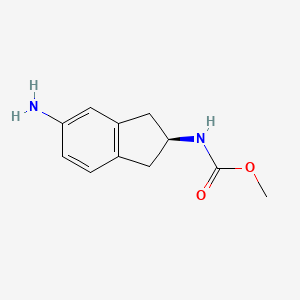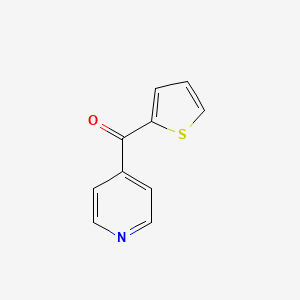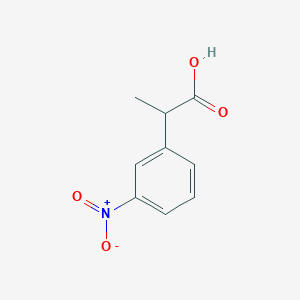
2-(Metiltio)pirimidina-5-carboxilato de metilo
Descripción general
Descripción
“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is a chemical compound with the empirical formula C7H8N2O2S . It is also known by the synonyms “2-(Methylthio)pyrimidine-5-carboxylic acid methyl ester” and "2-Methylsulfanylpyrimidine-5-carboxylic acid methyl ester" . The CAS Number for this compound is 38275-41-1 .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is 184.22 . The SMILES string representation of its structure isO=C(OC)C1=CN=C(SC)N=C1 . Physical And Chemical Properties Analysis
“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is a powder with a melting point of 94-97 °C . It has an assay of 97% .Aplicaciones Científicas De Investigación
Agentes neuroprotectores y antineuroinflamatorios
2-(Metiltio)pirimidina-5-carboxilato de metilo: los derivados se han estudiado por su potencial como agentes neuroprotectores y antineuroinflamatorios. Estos compuestos pueden inhibir la producción de óxido nítrico y factor de necrosis tumoral alfa en células microgliales humanas, que son factores clave en la neuroinflamación . También muestran promesa en la reducción de la expresión de marcadores de estrés y apoptosis en células neuronales humanas, lo que indica un potencial para tratar enfermedades neurodegenerativas .
Síntesis de inhibidores de DNA-PK
Este compuesto sirve como precursor en la síntesis de inhibidores de la proteína quinasa dependiente de ADN (DNA-PK), como el AZD7648. Los inhibidores de DNA-PK son cruciales en la terapia contra el cáncer, ya que juegan un papel en la reparación de roturas de doble cadena del ADN, lo que los hace efectivos en combinación con radioterapia y quimioterapia .
Reacciones de sustitución nucleofílica
El grupo metiltio en This compound es lábil, lo que lo hace adecuado para reacciones de sustitución nucleofílica. Esta propiedad se utiliza en la síntesis de varios derivados de pirimidina que tienen aplicaciones potenciales en productos farmacéuticos y agroquímicos .
Reacciones de aminación
El compuesto también se utiliza en reacciones de aminación, donde reacciona con aminas e hidracina. Este proceso es importante para crear aminas secundarias, que son intermediarios valiosos en la síntesis de productos farmacéuticos .
Actividad antiviral y anticancerígena
Los derivados de pirimidina, incluidos los derivados de This compound, han mostrado actividades antiviral y anticancerígena. Estas actividades los convierten en candidatos para futuras investigaciones en el desarrollo de nuevos agentes terapéuticos .
Aplicaciones antioxidantes y antimicrobianas
Las propiedades antioxidantes y antimicrobianas de los derivados de pirimidina también son notables. Estas propiedades son beneficiosas en el desarrollo de compuestos que pueden proteger contra el estrés oxidativo y las infecciones microbianas .
Investigación y desarrollo de procesos químicos
En el campo de la investigación y el desarrollo de procesos químicos, This compound se utiliza para diseñar rutas sintéticas más eficientes y sostenibles. Esto es crucial para la producción a gran escala de productos farmacéuticos mientras se adhiere a los principios de la química verde .
Estudios de acoplamiento molecular
Finalmente, los estudios de acoplamiento molecular utilizan este compuesto para explorar interacciones con diversas proteínas. Estos estudios ayudan a comprender las afinidades de unión y los posibles mecanismos de acción de nuevos fármacos .
Mecanismo De Acción
While the specific mechanism of action for “Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is not available, pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRMEZGAWNWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458296 | |
| Record name | Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-41-1 | |
| Record name | Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(methylthio)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
